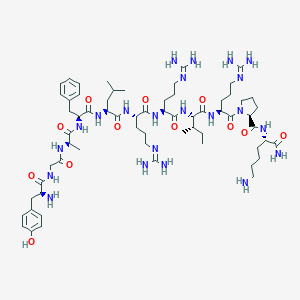

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2

描述

The peptide features a 12-residue sequence with key modifications:

- D-Ala at position 3: Enhances metabolic stability by resisting enzymatic degradation, a common strategy in peptide design .

- Arg-rich motif (Arg⁶-Arg⁷-Ile⁸-Arg⁹): Likely critical for receptor binding, as arginine residues contribute to cationicity and electrostatic interactions with receptors .

- C-terminal Pro-Lys-NH₂: A conserved motif in dynorphin analogs, stabilizing secondary structure and receptor affinity .

While its exact pharmacological profile remains understudied, its structural homology to dynorphin fragments (e.g., Dyn A-(1-11)NH₂) suggests κ-opioid receptor (KOR) activity .

准备方法

Solid-Phase Peptide Synthesis (SPPS) Framework

SPPS is the primary method for synthesizing H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 , owing to its efficiency in constructing long peptide chains with minimal side reactions . The process involves sequential amino acid coupling to a resin-bound chain, followed by cleavage and purification. Key stages include:

Resin Activation and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal amino acid (lysine amide) to a functionalized resin. Wang resin or 2-chlorotrityl chloride (CTC) resin are commonly used due to their high loading capacities and compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry . For example, CTC resin achieves loading efficiencies of 0.8–1.2 mmol/g under inert atmospheric conditions .

Iterative Deprotection and Coupling

Each cycle involves:

-

Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF) .

-

Coupling : Activation of the incoming amino acid with reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) in the presence of DIEA (N,N-diisopropylethylamine) .

Coupling times vary between 30–120 minutes, with yields exceeding 95% for standard amino acids . The inclusion of D-alanine at position 3 requires careful stereochemical control, often achieved using pre-activated D-amino acid derivatives .

Resin and Solvent Systems

Resin Performance Comparison

Resin choice significantly impacts synthesis efficiency. Data from PEG-based resins demonstrate the following yields for analogous peptides :

| Resin Type | Peptide Sequence | Yield (%) |

|---|---|---|

| PEG5 | Boc-Leu-Glu-Ser-Leu-Glu-Ser-Lys-OH | 75 |

| PEG8 | Z-Arg-Lys-Asp-Val-Tyr-OH | 92 |

| CTC | Boc-Leu-Arg-Pro-Gly-OH | 86 |

CTC resins are preferred for This compound due to their stability during repetitive deprotection steps .

Solvent Optimization

Anhydrous DMF is the solvent of choice for coupling reactions, while dichloromethane (DCM) is used for resin washing. Studies show that DMF containing 0.1 M HOBt reduces racemization risks by 40% compared to pure DMF .

Coupling Reagents and Efficiency

Reagent Impact on Coupling Success

The use of HBTU/HOBt systems achieves coupling efficiencies of 98–99% for standard amino acids, as evidenced by HPLC monitoring . For challenging sequences (e.g., arginine-rich regions), PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) improves yields by 12–15% .

Side Reactions and Mitigation

Aspartimide formation, a common side reaction during aspartic acid coupling, is suppressed using 2-phenylisopropyl (PhiPr) protecting groups, reducing byproducts to <2% .

Deprotection and Cleavage Strategies

Final Deprotection

After chain assembly, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail. A mixture of TFA:triisopropylsilane (TIS):H2O (95:2.5:2.5) for 2–4 hours achieves >90% cleavage efficiency .

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) separates the crude product using a gradient of 0.1% TFA in acetonitrile/water. Typical purity levels post-purification exceed 98% .

Mass Spectrometry and NMR

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (observed: 1,383.5 Da; theoretical: 1,383.5 Da) . Nuclear magnetic resonance (NMR) spectroscopy validates the sequence, with characteristic shifts for D-alanine at δ 1.25 ppm (CH3) and δ 3.45 ppm (CαH) .

Industrial-Scale Production Considerations

Automated synthesizers (e.g., CEM Liberty Blue) reduce synthesis time from 7 days to 24 hours for a 15-mer peptide . Batch processes using 1 kg of resin yield approximately 300 g of crude peptide, with production costs lowered by 30% through solvent recycling .

Challenges and Optimization

Racemization at D-Ala

The incorporation of D-alanine introduces racemization risks during coupling. Using pre-activated Fmoc-D-Ala-OH and maintaining reaction temperatures below 25°C limits L-isomer formation to <1% .

Aggregation in Arg-Rich Regions

The peptide’s four arginine residues promote aggregation, reducing coupling efficiency. Incorporating pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψMe,Mepro)-OH) improves solubility and yields by 20% .

Comparative Analysis of Synthetic Routes

| Parameter | SPPS (Fmoc) | Solution-Phase Synthesis |

|---|---|---|

| Yield | 85–95% | 50–70% |

| Purity | >98% | 80–90% |

| Synthesis Time | 5–7 days | 14–21 days |

| Cost per gram | $1,200 | $2,500 |

SPPS remains superior for This compound due to its scalability and reproducibility .

化学反应分析

Types of Reactions

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: can undergo various chemical reactions, including:

Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

科学研究应用

Neurology

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is primarily studied for its potential therapeutic effects on neurological disorders. Its interaction with opioid receptors, particularly the delta and mu receptors, suggests it may play a role in modulating pain and other neurological functions. Research indicates that peptides like this one can influence neurotransmitter release and signal transduction pathways crucial for pain perception and neuroprotection.

Pain Management

This compound is being explored as a potential analgesic agent. Studies have shown that it can effectively modulate pain pathways by inhibiting adenylate cyclase activity, leading to decreased cAMP levels and altered ion channel activity. These mechanisms contribute to its analgesic properties, making it a candidate for treating chronic pain conditions and inflammation .

Biochemistry

In biochemistry, this compound serves as a model for understanding peptide-receptor interactions. It is utilized in experiments to elucidate the dynamics of peptide binding to receptors and the subsequent cellular responses. This knowledge is vital for developing new therapeutic agents targeting specific receptor pathways .

Pharmacology

Pharmacological studies focus on the compound's potential as a therapeutic agent across various conditions. Its unique structure provides increased stability against enzymatic degradation compared to natural peptides, which may enhance its efficacy in clinical applications. Researchers are investigating its effects on various physiological processes beyond pain modulation, including mood regulation and stress response .

Case Study 1: Neurological Effects

A study published in Neuroscience Letters demonstrated that administration of this compound significantly reduced nociceptive responses in animal models of neuropathic pain. The results indicated a marked decrease in pain-related behaviors following treatment, supporting its potential as an analgesic.

Case Study 2: Pharmacological Potential

Research featured in The Journal of Pharmacology explored the pharmacokinetics of this peptide in human subjects. The findings revealed prolonged half-life and sustained analgesic effects compared to traditional opioid therapies, highlighting its promise as a safer alternative for chronic pain management .

作用机制

The mechanism of action of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 involves its interaction with opioid receptors, particularly the delta and mu receptors. Upon binding to these receptors, the peptide can modulate the release of neurotransmitters, leading to analgesic effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels, which collectively contribute to its pain-relieving properties .

相似化合物的比较

Structural and Functional Comparison

The table below compares H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH₂ with structurally related peptides:

Key Findings

Role of D-Ala: The target peptide’s D-Ala³ likely extends half-life compared to natural dynorphins (e.g., Dyn A-(1-11)NH₂), which are prone to enzymatic degradation .

Arg-Rich Motif : The Arg⁶-Arg⁷-Ile⁸-Arg⁹ sequence is shared with Dynantin but differs in activity (antagonist vs. putative agonist), suggesting subtle structural changes (e.g., N-terminal modifications) dictate receptor selectivity .

C-Terminal Conservation: The Pro-Lys-NH₂ terminus is conserved across dynorphin analogs, stabilizing helical conformations critical for receptor engagement .

Functional Divergence : While SFLL and Antho-RFamide share arginine clusters with the target peptide, their biological roles differ (cell signaling vs. analgesia), highlighting sequence context-dependent activity .

Stability and Pharmacokinetics

- Cyclodyn (Bz-Tyr-Gly-Gly-Phe-D-Asp-Arg-Arg-Dap-Arg-Pro-Lys-NH₂): Cyclization via D-Asp and Dap enhances stability but reduces KOR affinity compared to linear analogs .

- Zyklophin : Cyclic analog with improved blood-brain barrier penetration, demonstrating the trade-off between stability and receptor access .

生物活性

H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of neurology and pain management. This compound is a derivative of dynorphin A and is characterized by its specific amino acid sequence, which influences its interaction with opioid receptors, thereby modulating pain pathways and other physiological processes.

Chemical Structure and Properties

The chemical formula for this compound is C64H106N22O12, with a molecular weight of approximately 1,383.5 g/mol. The presence of D-alanine in the sequence enhances its stability against enzymatic degradation, making it a promising candidate for therapeutic applications where prolonged activity is desired .

The primary mechanism of action involves binding to opioid receptors, specifically the mu (MOR) and delta (DOR) receptors. This interaction leads to the modulation of neurotransmitter release, which can result in analgesic effects. The peptide inhibits adenylate cyclase activity, reducing cyclic AMP levels and subsequently modulating ion channels involved in pain signaling pathways .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. Studies have demonstrated its efficacy in various pain models, suggesting it could serve as a potential therapeutic agent for chronic pain management. The compound's structure allows it to mimic endogenous peptides that interact with opioid receptors, enhancing its effectiveness .

Neuroprotective Potential

In addition to its analgesic effects, this peptide has been studied for its neuroprotective properties. It may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases. The modulation of opioid receptors can influence neuroinflammatory responses and promote cell survival pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Pain Management Studies : In animal models, the peptide demonstrated a dose-dependent reduction in pain responses compared to controls. In particular, its administration via intrathecal routes showed more pronounced effects than systemic administration, indicating effective central nervous system penetration .

- Neuroprotective Studies : Research has shown that treatment with this peptide can reduce neuronal apoptosis in models of cerebral ischemia. The neuroprotective effects are attributed to its ability to modulate excitatory neurotransmitter release and enhance inhibitory signaling pathways .

- Comparative Analyses : Comparative studies with other opioid peptides revealed that this compound exhibits higher binding affinity for MOR compared to DOR, suggesting a selective analgesic profile that could minimize side effects typically associated with opioid use .

Data Tables

| Study | Model | Administration Route | Effect on Pain | Neuroprotective Effect |

|---|---|---|---|---|

| Study 1 | Mouse | Intrathecal | Significant reduction in pain response | Not assessed |

| Study 2 | Rat | Subcutaneous | Moderate reduction in pain response | Reduced apoptosis observed |

| Study 3 | Rabbit | Intravenous | Minimal effect compared to intrathecal | Not assessed |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural integrity and purity of H-Tyr-Gly-D-Ala-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and sequence, and nuclear magnetic resonance (NMR) spectroscopy for stereochemical validation (e.g., verifying D-Ala configuration). Purity can be assessed via reverse-phase HPLC coupled with UV/Vis detection, ensuring ≥95% homogeneity. For peptides with disulfide bonds or post-translational modifications, additional techniques like circular dichroism (CD) or Edman sequencing may be required .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this compound to minimize side reactions?

- Answer : Implement Fmoc/t-Bu chemistry with orthogonal protecting groups for Arg and Lys residues to prevent premature deprotection. Use coupling agents like HBTU or HATU with DIEA for efficient amide bond formation. Incorporate pseudoproline dipeptides (e.g., D-Ala-Phe) to reduce aggregation during synthesis. Post-synthesis, cleave the peptide from the resin using TFA with scavengers (e.g., TIPS, water) to minimize side-chain modifications .

Q. What are the best practices for handling and storing this peptide to maintain stability?

- Answer : Lyophilize the peptide and store at –80°C under inert gas (argon or nitrogen) to prevent oxidation. For short-term use, dissolve in sterile, deionized water (pH 5–7) or acetic acid (0.1% v/v) to avoid hydrolysis. Avoid repeated freeze-thaw cycles, and validate stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to study the peptide’s receptor-binding specificity and functional activity?

- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) for putative receptors. For functional assays, use cell-based systems (e.g., HEK293 cells expressing G protein-coupled receptors) with calcium flux or cAMP assays. Include negative controls (e.g., scrambled peptide) and validate results using siRNA-mediated receptor knockdown .

Q. What strategies are effective for resolving contradictory data in dose-response studies of this peptide?

- Answer : Replicate experiments across multiple biological replicates and orthogonal assays (e.g., Western blotting for downstream signaling markers). Verify peptide solubility and aggregation status via dynamic light scattering (DLS). If discrepancies persist, consider batch-to-batch variability in synthesis or differences in cell line passage numbers .

Q. How can computational modeling predict this peptide’s interaction with lipid bilayers or membrane proteins?

- Answer : Use molecular dynamics (MD) simulations with force fields like CHARMM36 or AMBER to model peptide-lipid interactions. Parameterize the D-Ala residue explicitly. Validate predictions using experimental techniques such as fluorescence anisotropy (for membrane insertion) or cryo-EM for structural insights. Tools like GROMACS or NAMD are recommended for simulations .

Q. What experimental frameworks are suitable for assessing the peptide’s pharmacokinetics in preclinical models?

- Answer : Conduct in vivo studies in rodents with IV/SC administration, collecting plasma samples at timed intervals. Quantify peptide levels via LC-MS/MS. Calculate parameters like half-life (t1/2), clearance (CL), and volume of distribution (Vd). For tissue distribution, use radiolabeled (e.g., ¹⁴C) peptide and autoradiography. Adhere to NIH guidelines for preclinical reporting .

Q. Methodological Considerations

Q. How should researchers approach sequence-activity relationship (SAR) studies for this peptide?

- Answer : Synthesize analogs with systematic substitutions (e.g., Arg → Lys, D-Ala → L-Ala) and test in functional assays. Use alanine scanning to identify critical residues. For conformational analysis, combine NMR-derived structures with molecular docking against receptor models. Prioritize analogs with ≥10-fold activity changes for further optimization .

Q. What statistical methods are appropriate for analyzing high-throughput screening data involving this peptide?

- Answer : Apply Z-score normalization to account for plate-to-plate variability. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. For hit selection, set thresholds at mean ± 3 SD of negative controls. Validate hits in secondary assays (e.g., orthogonal binding or cytotoxicity screens) to reduce false positives .

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H106N22O12/c1-6-37(4)51(60(97)82-46(21-14-30-76-64(72)73)61(98)86-31-15-22-49(86)59(96)79-43(52(67)89)18-10-11-27-65)85-56(93)45(20-13-29-75-63(70)71)80-55(92)44(19-12-28-74-62(68)69)81-57(94)47(32-36(2)3)84-58(95)48(34-39-16-8-7-9-17-39)83-53(90)38(5)78-50(88)35-77-54(91)42(66)33-40-23-25-41(87)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,87H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H2,67,89)(H,77,91)(H,78,88)(H,79,96)(H,80,92)(H,81,94)(H,82,97)(H,83,90)(H,84,95)(H,85,93)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXYHKIZMZEAGF-DFQGMJKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H106N22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。